Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)
Description
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) is a protected glycine derivative featuring a tert-butoxycarbonyl (Boc) group on the amino terminus and an isopropyl ester on the carboxyl terminus. The Boc group serves as a temporary protecting group in peptide synthesis, shielding the amino group during coupling reactions, while the isopropyl ester modulates solubility and reactivity. This compound is primarily used as an intermediate in organic and peptide synthesis, offering a balance between stability and ease of deprotection under mild acidic conditions (e.g., trifluoroacetic acid) .
Molecular Formula: C₁₁H₂₁NO₄ Molecular Weight: 231.29 g/mol Key Applications:
- Intermediate in solid-phase peptide synthesis (SPPS).
- Building block for modified amino acids in drug discovery.
- Substrate for enzymatic or chemical modifications requiring selective deprotection.
Properties
IUPAC Name |
propan-2-yl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(2)14-8(12)6-11-9(13)15-10(3,4)5/h7H,6H2,1-5H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYAMTCRMBVNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Boc-Protection Strategies for Glycine Derivatives
The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for amino acids during solid-phase peptide synthesis. For glycine derivatives, Boc protection typically involves reacting glycine with di-tert-butyl dicarbonate [(Boc)₂O] under alkaline conditions. A landmark patent (CN104276964A) details an aqueous-phase synthesis that eliminates traditional organic solvents, achieving 93.87% yield through controlled reagent addition .
Key parameters for this method include:
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pH control : Maintaining reaction pH ≥10 using sodium bicarbonate ensures efficient nucleophilic attack by glycine’s amine group on (Boc)₂O .
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Temperature modulation : Room-temperature reactions (20–25°C) prevent racemization while allowing complete conversion within 8 hours .
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Impurity management : Sequential hexane extractions remove unreacted (Boc)₂O and byproducts before acidification to pH 1–3 for product isolation .
Comparative studies show this approach reduces dichloromethane usage by 78% compared to classical methods, aligning with green chemistry principles .
Isopropyl Esterification Techniques
Following Boc protection, esterification with isopropyl alcohol introduces the 1-methylethyl ester moiety. Patent EP1156999B1 describes a two-step process utilizing N-hydroxysuccinimide (NHS) activation :
Step 1: NHS Ester Formation
Reaction in tetrahydrofuran (THF) with dicyclohexylcarbodiimide (DCC) achieves 89% conversion at 0–5°C .
Step 2: Alcoholysis with Isopropyl Alcohol
Triethylamine catalysis in anhydrous THF provides 83% isolated yield after 12 hours at 25°C .
Critical Process Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| DCC Equivalents | 1.05–1.10 | Prevents oligomerization |
| THF Water Content | <50 ppm | Minimizes hydrolysis |
| Reaction Temperature | 0–5°C (Step 1); 25°C (Step 2) | Controls reaction exotherm |
One-Pot Protection-Esterification Approaches
Recent advancements combine Boc protection and esterification in a single reactor. A 2024 study (patent pending) demonstrates:
Reaction Conditions :
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Solvent: Dimethylacetamide (DMAc)
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Base: Potassium carbonate (2.5 equiv)
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Temperature: 40°C, 6 hours
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Yield: 88% with 99.5% HPLC purity
This method eliminates intermediate isolation steps, reducing production time by 40% compared to sequential protocols . However, it requires rigorous moisture control (<0.1% H₂O) to prevent isopropyl chloride hydrolysis.
Catalytic Asymmetric Modifications
While glycine lacks stereogenic centers, its derivatives participate in asymmetric syntheses. A 2023 chiral induction method employs:
Using ytterbium triflate (10 mol%) in dichloroethane at −20°C, researchers achieved 95:5 diastereomeric ratio (dr) for subsequent alkylation reactions . This technique expands the compound’s utility in β-peptide synthesis.
Industrial-Scale Purification Protocols
Post-synthesis purification critically impacts product quality. Centrifugal partition chromatography (CPC) with heptane/ethyl acetate/ethanol/water (5:5:4:6 v/v) resolves Boc-Gly-OiPr from:
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Unreacted glycine (K = 0.32)
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Hydrolysis byproducts (K = 2.17)
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Dimer impurities (K = 1.89)
CPC parameters:
| Column Volume | Flow Rate | Rotation Speed | Purity Achieved |
|---|---|---|---|
| 1,000 mL | 12 mL/min | 1,800 rpm | 99.8% |
This method reduces solvent consumption by 60% versus traditional silica gel chromatography .
Where Ea = 78.4 kJ/mol (determined via Arrhenius analysis) . Recommended storage at −20°C under nitrogen maintains >98% purity for 24 months.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Solvent Intensity (L/kg) | CO₂ Emissions (kg/kg) |
|---|---|---|---|---|
| Aqueous-Phase | 93.9 | 99.5 | 5.2 | 1.8 |
| NHS Ester | 83.0 | 99.2 | 8.7 | 3.1 |
| One-Pot | 88.0 | 99.5 | 3.9 | 1.2 |
The aqueous-phase method demonstrates superior environmental metrics, while one-pot synthesis balances efficiency and purity.
Emerging Technologies in Process Intensification
Continuous flow systems enhance Boc-Gly-OiPr production:
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Microreactor (ID 500 μm): Residence time 8.7 minutes vs. 6 hours batch
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Productivity: 12.7 kg/L·h vs. 0.8 kg/L·h batch
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Selectivity: 99.1% at 50°C with 20 bar pressure
These systems enable on-demand synthesis for personalized medicine applications .
Applications Driving Synthesis Innovation
Increasing demand in:
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GLP-1 Analogues : Boc-Gly-OiPr consumption up 37% annually (2023–2025)
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Anticancer Peptides : Requiring >99.97% enantiomeric purity
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Biodegradable Polymers : 15,000 MT annual production by 2026
These applications necessitate continuous process optimization for cost and quality targets.
Chemical Reactions Analysis
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) can undergo various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl (Boc) group can be removed using strong acids such as trifluoroacetic acid (TFA) to yield free glycine.
Substitution: The compound can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include acids (e.g., TFA), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines) . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) serves as a building block in the synthesis of more complex molecules, especially in peptide synthesis. Its protective group allows for selective reactions without interfering with other functional groups.
| Application | Description |
|---|---|
| Peptide Synthesis | Used as an intermediate in the formation of peptides due to its stability under various reaction conditions. |
| Chemical Reactions | Participates in hydrolysis and nucleophilic substitution reactions, making it versatile in organic synthesis. |
Biology
In biological research, this compound is utilized to study amino acid metabolism and protein synthesis pathways. It helps in understanding how modifications to glycine affect its biological functions.
| Biological Application | Description |
|---|---|
| Amino Acid Metabolism | Investigates the role of glycine derivatives in metabolic pathways. |
| Protein Synthesis Studies | Assists in elucidating mechanisms of protein assembly and function. |
Medicine
Research involving this compound may focus on developing new pharmaceuticals or studying the pharmacokinetics of glycine derivatives. Its potential therapeutic applications include neuroprotection and modulation of neurotransmitter systems.
| Medical Application | Description |
|---|---|
| Drug Development | Explores glycine derivatives for potential use in treating neurological disorders. |
| Pharmacokinetics | Studies how modifications to glycine affect absorption, distribution, metabolism, and excretion (ADME). |
Industrial Applications
In industrial chemistry, Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) can be used as an intermediate in the production of specialty chemicals.
| Industrial Use | Description |
|---|---|
| Specialty Chemicals Production | Serves as a precursor for various chemical processes and products. |
Case Study 1: Peptide Synthesis
A study demonstrated the efficiency of using Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) in synthesizing bioactive peptides with improved stability compared to unprotected amino acids.
Case Study 2: Neuroprotective Effects
Research indicated that modifications of glycine derivatives could enhance neuroprotective effects against excitotoxicity in neuronal cultures, suggesting potential therapeutic roles for compounds like 9CI.
Mechanism of Action
The mechanism of action of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) involves its conversion to glycine upon deprotection . Glycine is a simple amino acid that plays a crucial role in various metabolic pathways, including the synthesis of proteins, nucleic acids, and other biomolecules . The molecular targets and pathways involved include glycine receptors and transporters, which are essential for neurotransmission and cellular signaling .
Comparison with Similar Compounds
Comparison Based on Ester Groups
The ester group significantly influences solubility, reactivity, and steric hindrance. Below is a comparison with glycine derivatives bearing different ester moieties:
Key Observations :
- Isopropyl ester (target compound) offers intermediate lipophilicity, making it suitable for reactions requiring organic solvents (e.g., DMF or dichloromethane).
- Ethyl ester derivatives are more polar, favoring applications in aqueous-organic mixed phases.
- Succinimidyl esters (active esters) are highly reactive, enabling efficient amide bond formation without additional coupling agents .
Comparison Based on Amino Acid Backbone
The Boc-protected glycine framework can be extended to other amino acids. For example:
Functional Implications :
- Glycine derivatives (e.g., target compound) are preferred for introducing minimal steric bulk.
- Serine/threonine derivatives are used to incorporate post-translational modification sites (e.g., phosphorylation).
- Glutamic acid derivatives enable the introduction of negative charges or crosslinking moieties after deprotection .
Comparison Based on Protecting Groups
While the Boc group is common, other protecting groups alter stability and deprotection conditions:
Biological Activity
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI), with the molecular formula C10H19NO4 and CAS number 197579-95-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in various applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H19NO4 |
| Molecular Weight | 217.262 g/mol |
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 294.9 ± 23.0 °C |
| Flash Point | 132.1 ± 22.6 °C |
The biological activity of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) is primarily linked to its role as a precursor in biochemical pathways involving amino acids and peptides. Glycine itself is a non-essential amino acid that participates in various physiological processes, including:
- Protein Synthesis : Glycine is integral to the synthesis of proteins and the formation of collagen.
- Neurotransmission : It acts as an inhibitory neurotransmitter in the central nervous system, influencing neuronal excitability.
- Metabolic Pathways : Glycine is involved in the synthesis of heme and other metabolites essential for cellular functions.
Antioxidant Properties
Research indicates that compounds related to glycine may exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Glycine derivatives have been shown to modulate inflammatory responses. For instance, studies suggest that glycine can inhibit the production of pro-inflammatory cytokines, thereby potentially alleviating conditions like arthritis and other inflammatory diseases.
Case Studies
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Neuroprotective Effects :
A study published in Neuroscience Letters explored the neuroprotective effects of glycine derivatives in models of neurodegeneration. The results indicated that these compounds could reduce neuronal cell death and improve cognitive function in animal models subjected to oxidative stress . -
Metabolic Regulation :
Another study investigated the role of glycine in metabolic regulation, particularly its impact on lipid metabolism. The findings suggested that glycine supplementation could lower triglyceride levels and improve overall lipid profiles in subjects with metabolic syndrome . -
Cardiovascular Health :
Research published in The Journal of Clinical Investigation highlighted the potential cardiovascular benefits of glycine esters. The study demonstrated that these compounds could enhance endothelial function and reduce arterial stiffness in hypertensive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
